2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(3-methylphenyl)imino]methyl]phenol
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Overview
Description
2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(3-methylphenyl)imino]methyl]phenol is an organic compound characterized by its complex structure, which includes bromine, chlorine, and methyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(3-methylphenyl)imino]methyl]phenol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chloro-3,5-dimethylphenol and 3-methylbenzaldehyde.
Formation of the Imino Group: The key step involves the formation of the imino group through a condensation reaction between 2-bromo-4-chloro-3,5-dimethylphenol and 3-methylbenzaldehyde in the presence of an acid catalyst.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(3-methylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.
Condensation Reactions: The imino group can participate in further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield a methoxy derivative.
Oxidation: Oxidation of the phenol group would yield a quinone derivative.
Reduction: Reduction of the imino group could yield an amine derivative.
Scientific Research Applications
2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(3-methylphenyl)imino]methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as antimicrobial activity or enhanced stability.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(3-methylphenyl)imino]methyl]phenol depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of halogen atoms and the imino group can enhance binding affinity and specificity through various interactions, including hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-3,5-dimethylphenol: Lacks the imino group, making it less versatile in certain synthetic applications.
2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness
The unique combination of bromine, chlorine, and the imino group in 2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(3-methylphenyl)imino]methyl]phenol provides distinct reactivity and potential for diverse applications. Its structure allows for specific interactions in biological systems and versatile synthetic transformations, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H15BrClNO |
---|---|
Molecular Weight |
352.65 g/mol |
IUPAC Name |
2-bromo-4-chloro-3,5-dimethyl-6-[(3-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H15BrClNO/c1-9-5-4-6-12(7-9)19-8-13-10(2)15(18)11(3)14(17)16(13)20/h4-8,20H,1-3H3 |
InChI Key |
ODFWDLJVHRFRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C |
Origin of Product |
United States |
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